2-(5-Fluoropentyl)-2-methylmalonic acid (ML10) is a synthetic compound designed primarily for use as a PET tracer in the imaging of apoptosis. [] Apoptosis, a process of programmed cell death, plays a crucial role in various physiological and pathological conditions, including development, tissue homeostasis, and diseases like cancer and neurodegenerative disorders. [] ML10 is designed to target and accumulate in apoptotic cells, allowing for their visualization and quantification using PET imaging. []
2-(5-Fluoropentyl)-2-methylmalonic acid, also known as [^18F]ML-10, is a synthetic compound primarily utilized as a positron emission tomography (PET) radiotracer for imaging apoptosis in various medical conditions. The compound is particularly relevant in the fields of oncology and neurology, where monitoring cell death is crucial for assessing treatment efficacy.
The compound has been developed through various synthetic methods, with significant contributions from research institutions focusing on radiopharmaceuticals. It is derived from 2-methylmalonic acid, which serves as a key starting material in its synthesis.
2-(5-Fluoropentyl)-2-methylmalonic acid falls under the category of small molecules and radiotracers. It is classified as an apoptosis imaging agent due to its ability to bind to apoptotic cells, facilitating the visualization of cell death processes in vivo.
The synthesis of 2-(5-Fluoropentyl)-2-methylmalonic acid involves several key steps:
Technical details indicate that the radiolabeling can achieve yields exceeding 80% under optimized conditions, with purification processes ensuring high radiochemical purity .
The molecular structure of 2-(5-Fluoropentyl)-2-methylmalonic acid can be represented as follows:
The structure features a central malonic acid backbone with a fluoropentyl substituent, contributing to its unique properties as an imaging agent.
The primary chemical reactions involving 2-(5-Fluoropentyl)-2-methylmalonic acid include:
Technical details highlight that these reactions are typically conducted under controlled conditions to maximize yield and purity .
The mechanism by which 2-(5-Fluoropentyl)-2-methylmalonic acid functions involves its selective accumulation in apoptotic cells. Upon administration, the compound binds to specific markers associated with cell death, allowing for visualization through PET imaging.
Clinical studies have shown that this compound can effectively differentiate between viable and apoptotic tissues, providing valuable insights into treatment responses in conditions such as cancer and ischemic injury .
Relevant data indicate that maintaining appropriate conditions during synthesis and storage is critical for preserving the integrity of the compound .
2-(5-Fluoropentyl)-2-methylmalonic acid has several scientific applications:
2-(5-Fluoropentyl)-2-methylmalonic acid (CAS 1216897-16-3), commonly designated ML-10, is a synthetic malonic acid derivative with the molecular formula C₉H₁₅FO₄ and a molecular weight of 206.21 g/mol [1] [6]. Its structure features:
Table 1: Key Physicochemical Properties of ML-10
Property | Value |
---|---|
Molecular Formula | C₉H₁₅FO₄ |
Molecular Weight | 206.21 g/mol |
IUPAC Name | 2-(5-Fluoropentyl)-2-methylpropanedioic acid |
Key Functional Groups | Dicarboxylic acid, Fluorinated alkyl |
Solubility | Soluble in DMSO; limited in water |
ML-10 emerged from the ApoSense platform, a class of small-molecule detectors designed to target apoptotic cells. Developed by Damianovich et al. in the early 2000s, it addressed limitations of protein-based probes (e.g., annexin V), which exhibit slow clearance and immunogenicity [3]. The discovery leveraged the structural motif of γ-carboxyglutamic acid (Gla), an amino acid involved in calcium binding during apoptosis [5]. Cohen et al. (2009) first reported ML-10’s selectivity for apoptotic cells, validated through caspase activation and mitochondrial membrane disruption assays [1] [3]. Its design capitalized on:
ML-10 is a cornerstone in apoptosis imaging, enabling non-invasive detection of programmed cell death in oncology, neurology, and cardiology [3] [5]. Its utility stems from three key attributes:
Table 2: Evolution of Radiolabeling Methods for [¹⁸F]ML-10
Synthesis Method | Radiochemical Yield (RCY) | Time | Purification | Innovation |
---|---|---|---|---|
Acidic Hydrolysis (HPLC) | 30–40% | 75 min | HPLC | Original method; low yield |
Basic Hydrolysis (SPE) | 50–60% | 45 min | C18/SCX cartridges | Faster; automatable |
Microfluidic System | 60% | 50 min | C18 Sep-Pak | High yield; reduced precursors |
[¹⁸F]FDG Module Automation | 60 ± 5% | 35 min | SPE (ethanol-free option) | Clinical translation; scalability |
Synthetic Innovations:
[¹⁸F]ML-10 serves as a clinical apoptosis PET tracer with validated applications:
Mechanistic Insight: ML-10’s accumulation is pH-independent but relies on apoptosis-specific membrane alterations. In vitro studies using Jurkat cells demonstrate 9-fold higher uptake in anti-Fas-induced apoptotic cells vs. controls or necrosis-induced cells [3].
While Phase II trials for solid tumors were suspended, ML-10’s mechanistic role extends beyond diagnostics:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7